molecular formula C15H20BClO3 B12935752 2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12935752
M. Wt: 294.6 g/mol
InChI Key: SYDIJGRTABRUCJ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique structure with a chloro-cyclopropoxyphenyl group, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-cyclopropoxyphenylboronic acid with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid derivative with aryl or vinyl halides.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols and Quinones: From oxidation reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its reactivity and versatility:

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative.

    4-Chlorophenylboronic Acid: Similar structure but lacks the cyclopropoxy group.

    Cyclopropylboronic Acid: Contains a cyclopropyl group but lacks the chloro and phenyl groups.

Uniqueness

2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chloro-cyclopropoxyphenyl group and a boronic acid moiety. This combination imparts distinct reactivity and properties, making it valuable in specialized applications .

Properties

Molecular Formula

C15H20BClO3

Molecular Weight

294.6 g/mol

IUPAC Name

2-(3-chloro-4-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BClO3/c1-14(2)15(3,4)20-16(19-14)10-5-8-13(12(17)9-10)18-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3

InChI Key

SYDIJGRTABRUCJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CC3)Cl

Origin of Product

United States

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